molecular formula C18H15FN4O3S B3000946 2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021060-86-5

2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No. B3000946
CAS RN: 1021060-86-5
M. Wt: 386.4
InChI Key: KXEAUXANALFSRL-UHFFFAOYSA-N
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Description

The compound "2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide" is a structurally complex molecule that is likely to have interesting physicochemical properties and biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related fluoro-benzamide derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related fluoro-benzamide compounds involves multiple steps, including acyl chlorination, amide coupling, and cyclization reactions . The synthesis typically starts with the acyl chlorination of fluoro-substituted benzoic acids using thionyl chloride, followed by coupling with amines. The final step often involves cyclization to form the benzamide ring. Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of fluoro-benzamide derivatives is influenced by the pattern of substitution on the benzene ring and the nature of the substituents . The presence of fluorine atoms and nitrogen-containing heterocycles can lead to various intermolecular interactions, such as hydrogen bonding, which can significantly affect the conformation and aggregation of these molecules in the solid state. Computational modeling can predict the most stable conformations, which are often in agreement with experimental crystal structures .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of fluoro-benzamide derivatives, such as melting points, are influenced by the position and nature of substituents on the benzene ring . Intermolecular interactions, like hydrogen bonding, play a significant role in determining these properties. The chemical properties, including stability and reactivity, are also affected by the substitution pattern. The presence of a fluorine atom can increase the acidity of adjacent hydrogen atoms, making them more susceptible to deprotonation. Additionally, the electronic effects of the substituents can influence the overall electron distribution within the molecule, affecting its reactivity .

properties

IUPAC Name

2-fluoro-N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-14-6-2-1-5-13(14)18(25)21-15-7-8-17(23-22-15)27-11-16(24)20-10-12-4-3-9-26-12/h1-9H,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEAUXANALFSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

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